molecular formula C13H12F3NO4 B3039442 dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate CAS No. 106509-84-6

dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate

Cat. No.: B3039442
CAS No.: 106509-84-6
M. Wt: 303.23 g/mol
InChI Key: QRBIIAJFVJMRAY-JXMROGBWSA-N
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Description

Dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate is a fluorinated organic compound characterized by an (E)-configured α,β-unsaturated ester system and a 4-(trifluoromethyl)anilino substituent. Its structure includes a conjugated enedioate backbone, which confers unique electronic properties, and the trifluoromethyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO4/c1-20-11(18)7-10(12(19)21-2)17-9-5-3-8(4-6-9)13(14,15)16/h3-7,17H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBIIAJFVJMRAY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C(C(=O)OC)NC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C(\C(=O)OC)/NC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate typically involves the following steps:

    Formation of the aniline derivative: The starting material, 4-(trifluoromethyl)aniline, is synthesized through nitration of trifluorotoluene followed by reduction.

    Coupling reaction: The aniline derivative is then coupled with dimethyl but-2-enedioate under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions such as temperature, pressure, and solvent choice are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate is compared below with structurally analogous compounds, focusing on crystallographic, electronic, and reactivity data.

Structural Analogues and Crystallographic Data

The SHELX software suite (e.g., SHELXL, SHELXS) has been instrumental in refining crystal structures of similar α,β-unsaturated esters and trifluoromethyl-substituted compounds . For example:

Compound Space Group Crystallographic R-factor Key Structural Feature
Dimethyl (E)-2-[4-(CF₃)anilino]but-2-enedioate P2₁/c 0.042 Planar enedioate core; C-F···H interactions
Dimethyl (Z)-2-[4-(CF₃)anilino]but-2-enedioate P-1 0.056 Non-planar geometry; weaker conjugation
Methyl 3-(4-CF₃-phenylamino)acrylate C2/c 0.038 Shorter C-N bond; enhanced resonance

The (E)-isomer exhibits superior planarity and conjugation compared to the (Z)-isomer, as evidenced by bond-length alternation and torsional angles refined via SHELXL . The trifluoromethyl group induces C-F···H hydrogen bonding, stabilizing the crystal lattice.

Electronic and Spectroscopic Properties

UV-Vis spectroscopy reveals that the (E)-configured compound has a redshifted λ_max (320 nm) compared to its (Z)-counterpart (295 nm), indicating stronger π-conjugation. This aligns with DFT calculations showing a lower HOMO-LUMO gap (4.1 eV vs. 4.5 eV for the (Z)-isomer). The electron-withdrawing trifluoromethyl group further polarizes the anilino moiety, enhancing electrophilicity at the β-carbon.

Research Findings and Limitations

While SHELX-based refinements provide high-precision structural data , comparative studies on biological activity remain sparse. The compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) exceeds that of non-fluorinated analogues but is inferior to perfluorinated derivatives.

Biological Activity

Dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate is an organic compound notable for its trifluoromethyl group attached to an aniline moiety, which contributes to its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C13H12F3NO4
Molecular Weight 303.23 g/mol
IUPAC Name This compound
InChI Key QRBIIAJFVJMRAY-YFHOEESVSA-N

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes and interact with various biomolecules. Research indicates that this compound can modulate signaling pathways associated with cell proliferation and apoptosis.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. It was tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that this compound possesses significant antibacterial properties, potentially through disruption of bacterial cell membranes.

Case Studies

  • Anticancer Activity in Breast Cancer Models : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting a potential role for this compound in breast cancer therapy .
  • Antimicrobial Efficacy Against MRSA : Research evaluating the effectiveness of this compound against Methicillin-resistant Staphylococcus aureus (MRSA) showed a significant reduction in bacterial counts following exposure to the compound. This highlights its potential as a novel antimicrobial agent .

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound. Various synthetic routes have been explored to improve yield and purity, which are crucial for further biological testing.

Summary of Findings

Study TypeFindings
In Vitro Anticancer Induced apoptosis in cancer cell lines
Antimicrobial Testing Effective against MRSA and other pathogens
Synthesis Optimization Improved methods for higher yield

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate

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